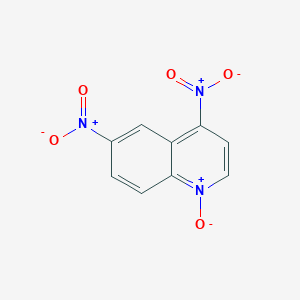

Quinoline, 4,6-dinitro-, 1-oxide

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Quinoline, 4,6-dinitro-, 1-oxide, also known as DNQ, is a highly reactive chemical compound that has been widely used in scientific research. DNQ is a yellow crystalline powder that is soluble in organic solvents such as chloroform, acetone, and benzene. DNQ has been used in a variety of applications, including as a photoresist in the semiconductor industry, as a sensitizer in photography, and as a chemical reagent in organic synthesis.

作用机制

Quinoline, 4,6-dinitro-, 1-oxide is a highly reactive compound that can undergo both reduction and oxidation reactions. Quinoline, 4,6-dinitro-, 1-oxide has been shown to interact with DNA, causing DNA damage and inhibiting DNA replication. Quinoline, 4,6-dinitro-, 1-oxide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

生化和生理效应

Quinoline, 4,6-dinitro-, 1-oxide has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of DNA replication, and the induction of apoptosis. Quinoline, 4,6-dinitro-, 1-oxide has also been shown to have anti-inflammatory and anti-tumor properties.

实验室实验的优点和局限性

One of the main advantages of using Quinoline, 4,6-dinitro-, 1-oxide in lab experiments is its high reactivity and specificity. Quinoline, 4,6-dinitro-, 1-oxide can be used to selectively modify DNA and other biomolecules, making it a valuable tool in the study of biological systems. However, Quinoline, 4,6-dinitro-, 1-oxide is also highly toxic and can be difficult to handle safely, making it unsuitable for some experiments.

未来方向

There are several potential future directions for research involving Quinoline, 4,6-dinitro-, 1-oxide. One area of interest is the development of new cancer therapies based on Quinoline, 4,6-dinitro-, 1-oxide's ability to induce apoptosis in cancer cells. Another area of interest is the use of Quinoline, 4,6-dinitro-, 1-oxide as a tool for studying DNA damage and repair mechanisms. Finally, there is potential for the development of new photoresist materials based on Quinoline, 4,6-dinitro-, 1-oxide's unique properties.

合成方法

Quinoline, 4,6-dinitro-, 1-oxide can be synthesized through a variety of methods, including the oxidation of 4,6-dinitroquinoline with hydrogen peroxide, the nitration of quinoline with nitric acid, and the oxidation of 4,6-dinitroquinoline-N-oxide with potassium permanganate. The most common method for synthesizing Quinoline, 4,6-dinitro-, 1-oxide is the oxidation of 4,6-dinitroquinoline with hydrogen peroxide.

科研应用

Quinoline, 4,6-dinitro-, 1-oxide has been used in a variety of scientific research applications, including as a photoresist in the semiconductor industry, as a sensitizer in photography, and as a chemical reagent in organic synthesis. Quinoline, 4,6-dinitro-, 1-oxide has also been used in the study of DNA damage and repair, as well as in the development of new cancer therapies.

性质

CAS 编号 |

1596-52-7 |

|---|---|

产品名称 |

Quinoline, 4,6-dinitro-, 1-oxide |

分子式 |

C9H5N3O5 |

分子量 |

235.15 g/mol |

IUPAC 名称 |

4,6-dinitro-1-oxidoquinolin-1-ium |

InChI |

InChI=1S/C9H5N3O5/c13-10-4-3-9(12(16)17)7-5-6(11(14)15)1-2-8(7)10/h1-5H |

InChI 键 |

QERNYYPEFOVKMT-UHFFFAOYSA-N |

SMILES |

C1=CC2=[N+](C=CC(=C2C=C1[N+](=O)[O-])[N+](=O)[O-])[O-] |

规范 SMILES |

C1=CC2=[N+](C=CC(=C2C=C1[N+](=O)[O-])[N+](=O)[O-])[O-] |

其他 CAS 编号 |

1596-52-7 |

同义词 |

4,6-Dinitroquinoline 1-oxide |

产品来源 |

United States |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-](/img/structure/B74968.png)